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Axitinib Impurity 2 in method validation
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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

Chemical Identification and Properties

Axitinib Nitroso Impurity 2 is used as a reference standard to ensure the quality and safety of the Axitinib

drug substance and product.

Table 1: Chemical and Physical Properties of Axitinib Nitroso Impurity 2

Property Specification

Chemical Name 6-lodo-1-nitroso-1H-indazole [1] [2]
Synonym Axitinib Nitroso Impurity 2 [1]
Molecular Formula C7HaINs3O [1] [2]

Molecular Weight 273.0 g-mol—t [1] [2]

CAS Registry Number Not Assigned (NA) [1] [2]

Canonical SMILES O=NNI1N=CC2=C1C=C(I)C=C2 [1] [2]

Table 2: Handling and Regulatory Information
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Parameter Details

Recommended Use Analytical Reference Standard [1] [2]

Application Scope Method Development, Validation (AMV), QC for ANDA [1]
HSN Code 38229010 [1]

Shipping Condition Ambient Temperature [1]

Analytical Method Development and Validation

The quantitative and qualitative analysis of Axitinib Nitroso Impurity 2 is typically performed using Liquid
Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The following protocol,

adapted from bio-analytical methods for Axitinib, can be optimized specifically for impurity analysis [3].

Table 3: Standard L.C-MS/MS Conditions for Impurity Analysis

Parameter Specification

Chromatographic Column Waters X-Bridge Phenyl (150 x 4.6 mm, 3.5 um) [3]
Mobile Phase 0.1% Trifluoroacetic Acid : Acetonitrile (50:50, v/v) [3]
Flow Rate To be optimized (e.g., 0.5-1.0 mL/min)

Injection Volume To be optimized (e.g., 5-20 yL)

lonization Mode Electrospray lonization (ESI) Positive [3]

Detection Multiple Reaction Monitoring (MRM)

Detailed Experimental Protocol

1. Preparation of Standards and Reagents
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e Stock Solution of Impurity: Accurately weigh approximately 10 mg of Axitinib Nitroso Impurity 2 into
a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., acetonitrile or
methanol) to obtain a 1 mg/mL primary stock solution [3].

¢ Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with
the mobile phase or a compatible solvent to create a calibration curve covering the expected
concentration range.

e Mobile Phase Preparation: Prepare 0.1% Trifluoroacetic Acid (TFA) in high-purity water and mix with

HPLC-grade acetonitrile in a 50:50 ratio. Filter through a 0.45 pum or 0.22 um membrane filter and
degas before use [3].

2. Instrumental Procedure and Analysis

e System Equilibration: Install the specified column and equilibrate the LC-MS/MS system with the
mobile phase at the operational flow rate until a stable baseline is achieved.

e Sample Injection: Inject the prepared working standard solutions, test samples, and quality control
(QC) blanks into the chromatographic system [3].

e Data Acquisition and Processing: Monitor the specific MRM transition for 6-lodo-1-nitroso-1H-
indazole (to be established during method development). Integrate the peaks and generate the
calibration curve by plotting the peak area against the concentration of the impurity [3].

The following workflow outlines the key stages of the analytical method validation process.

Start Method
Validation

Click to download full resolution via product page
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Method Validation Protocol

The analytical method must be validated as per ICH guidelines to ensure it is suitable for its intended

purpose. Key validation parameters are described below [3].

Table 4: Key Method Validation Parameters and Acceptance Criteria

Parameter Protocol Description Acceptance Criteria
Specificity Inject blank matrix and standard to confirm  The analyte response should be
no interference at the retention time of the unambiguous and free from co-eluting
impurity. interference [3].
Linearity & Analyze at least 5 concentrations of the Correlation coefficient (r2) = 0.990 [3].
Range impurity. Plot peak area vs. concentration.
Accuracy Spike known quantities of impurity into Mean recovery between 90-110% [3].
(Recovery) sample matrix at multiple levels. Calculate

% recovery.

| Precision | Repeatability: Multiple injections of same concentration on the same day. Intermediate
Precision: Same concentration analyzed on different days/different analysts. | Relative Standard Deviation
(RSD) < 5.0% [3]. | | Limit of Quantification (LOQ) | Determine the lowest concentration measured with
acceptable accuracy and precision (Typically S/N ~ 10:1). | RSD < 5.0% and accuracy 90-110% [3]. | |
Robustness | Deliberately vary method parameters (e.g., mobile phase pH 0.2, temperature +2°C). | The

method should remain unaffected by small, deliberate variations. |

Application in Pharmaceutical Analysis

Axitinib Nitroso Impurity 2 is essential for ensuring the quality of Axitinib API and its formulations. Its

primary applications include [1]:

e Method Development and Validation: Serving as a critical reference standard to establish
specificity, accuracy, and precision of analytical methods [1] [2].
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e Stability Studies: Monitoring the formation of this impurity over time under various stress conditions
(e.g., heat, light, humidity) to establish the shelf-life of the drug product.

¢ Quality Control (QC): Routine testing of commercial batches of Axitinib to ensure impurity levels
remain within specified safety thresholds [1].

¢ Regulatory Submissions: Providing essential data and traceability for ANDA filings, supporting the
demonstration of a well-controlled manufacturing process [1].

The following diagram illustrates the decision-making pathway for impurity control during quality testing.

Batch Meets Initiate OOS
Quality Standards Investigation

Click to download full resolution via product page
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Experimental Designh Considerations for Formulation
Development

While Axitinib Nitroso Impurity 2 is an analytical standard, its control is part of the broader Quality by
Design (QbD) framework for drug product development. For formulation scientists, a Box-Behnken Design

(BBD) is highly effective for optimizing sustained-release formulations of Axitinib [4].

Table 5: Example Box-Behnken Design for Sustained-Release Axitinib Formulation

Independent Variable Low Level (-1) Middle Level (0) High Level (+1)
X1: HPMC K4M (%) e.g., 10% e.g., 20% e.g., 30% [4]
X2: HPMC K15M (%) e.g., 10% e.g., 15% e.g., 20% [4]
X3: PVP K30 (%) e.g., 3% e.g., 5% e.g., 7% [4]

Responses (Dependent Variables): Cumulative drug release at various time intervals (e.g., 1, 2, 4, 8, 12, 24
hours) [4]. The resulting data is analyzed to create a mathematical model, and a desirability function is

applied to find the optimal formulation that meets all target release criteria [4].

Conclusion

Axitinib Nitroso Impurity 2 is a critical quality attribute requiring rigorous control. These application notes
provide a comprehensive framework for its use in developing and validating a precise, accurate, and robust
LC-MS/MS method. Adherence to these detailed protocols ensures the reliability of data for quality control

and regulatory submissions, ultimately guaranteeing the safety and efficacy of Axitinib drug products.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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